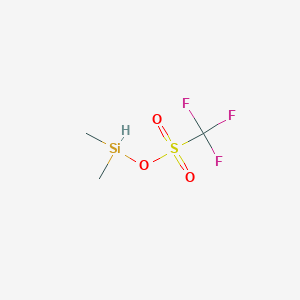

Dimethylsilyl trifluoromethanesulfonate

Description

BenchChem offers high-quality Dimethylsilyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsilyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7F3O3SSi |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

dimethylsilyl trifluoromethanesulfonate |

InChI |

InChI=1S/C3H7F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h11H,1-2H3 |

InChI Key |

DPFCZRAGEMLFTN-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylsilyl Trifluoromethanesulfonate and Its Analogues

General Preparative Routes for Dimethylsilyl Trifluoromethanesulfonates

Two principal strategies dominate the synthesis of dimethylsilyl trifluoromethanesulfonates: the reaction of chlorosilanes with trifluoromethanesulfonic acid and the utilization of trifluoromethanesulfonic anhydride.

Reaction of Chlorosilanes with Trifluoromethanesulfonic Acid

A widely employed and direct method for the preparation of silyl (B83357) triflates involves the reaction of a corresponding chlorosilane with trifluoromethanesulfonic acid (TfOH). This reaction proceeds via the displacement of the chloride ion from the silicon atom by the trifluoromethanesulfonate (B1224126) group, with the concurrent evolution of hydrogen chloride (HCl) gas as a byproduct. prepchem.com The general scheme for this reaction is as follows:

R(CH₃)₂SiCl + CF₃SO₃H → R(CH₃)₂SiOSO₂CF₃ + HCl

This method is advantageous due to the ready availability of a wide range of chlorosilane precursors. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the starting materials and the desired product. The removal of the HCl gas byproduct helps to drive the reaction to completion.

Utilization of Trifluoromethanesulfonic Anhydride

An alternative and often more reactive approach to silyl triflates involves the use of trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), also known as triflic anhydride. This powerful electrophilic reagent can react with various silicon-containing substrates to yield the corresponding silyl triflate. For instance, its reaction with silyl ethers can produce silyl triflates. While highly effective, the use of triflic anhydride can be less economical for large-scale preparations compared to the chlorosilane-triflic acid route. google.com

Synthesis of Specific Dimethylsilyl Trifluoromethanesulfonate Derivatives

The general synthetic strategies can be applied to the preparation of specific and widely used dimethylsilyl trifluoromethanesulfonate derivatives.

Preparation of tert-Butyldimethylsilyl Trifluoromethanesulfonate

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) is a valuable reagent for the introduction of the sterically hindered tert-butyldimethylsilyl (TBS) protecting group. A common laboratory-scale synthesis involves the dropwise addition of trifluoromethanesulfonic acid to tert-butyldimethylchlorosilane. chemicalbook.com The reaction mixture is typically heated to facilitate the evolution of hydrogen chloride and drive the reaction to completion. Subsequent distillation under reduced pressure affords the purified product in good yield. chemicalbook.com

A typical experimental procedure involves charging a reaction vessel with tert-butyldimethylchlorosilane under an inert atmosphere, followed by the slow addition of an equimolar amount of trifluoromethanesulfonic acid. The mixture is then heated, and the progress of the reaction can be monitored by the cessation of HCl gas evolution. chemicalbook.com

| Reactant | Molar Ratio | Reaction Temperature | Reaction Time | Yield |

| tert-Butyldimethylchlorosilane | 1 | 60°C | 10 hours | ~80% |

| Trifluoromethanesulfonic Acid | 1 |

Preparation of Dimethylthexylsilyl Trifluoromethanesulfonate

Dimethylthexylsilyl trifluoromethanesulfonate, another sterically demanding silylating agent, can be synthesized following a similar protocol to its tert-butyl analog. The synthesis commences with the corresponding chlorosilane, dimethylthexylsilyl chloride. This precursor is reacted with trifluoromethanesulfonic acid under anhydrous conditions. The bulky thexyl group (1,1,2-trimethylpropyl) imparts unique reactivity and selectivity in various organic transformations.

While a specific detailed procedure for this derivative is less commonly cited, the general method involving the reaction of the chlorosilane with triflic acid is the standard approach. The reaction conditions would be analogous to those for the preparation of TBS-OTf, with adjustments to temperature and reaction time potentially necessary to accommodate the different steric and electronic properties of the thexyl group.

Optimization of Synthetic Conditions for Enhanced Yields and Purity

The efficiency and purity of dimethylsilyl trifluoromethanesulfonate synthesis can be significantly influenced by the reaction conditions. Several factors can be optimized to maximize the yield and obtain a high-purity product.

For the reaction of chlorosilanes with trifluoromethanesulfonic acid, the molar ratio of the reactants is a critical parameter. A slight excess of the chlorosilane can be employed to ensure the complete consumption of the more expensive trifluoromethanesulfonic acid. google.com The reaction temperature and duration are also crucial; gentle heating can accelerate the reaction by promoting the expulsion of HCl gas, but excessive temperatures may lead to side reactions and decomposition of the product. chemicalbook.com

Purification of the final product is most commonly achieved by distillation under reduced pressure. chemicalbook.comgoogle.com This technique is effective in separating the desired silyl triflate from any unreacted starting materials and non-volatile impurities. To obtain a product of very high purity (e.g., >99%), careful fractional distillation is essential. The use of an inert atmosphere, such as argon or nitrogen, throughout the reaction and purification process is imperative to prevent hydrolysis of the moisture-sensitive silyl triflates. google.com

| Parameter | Optimization Strategy | Rationale |

| Molar Ratio of Reactants | Use of a slight excess of chlorosilane (e.g., 1:1 to 1.5:1 chlorosilane to acid) | Ensures complete conversion of trifluoromethanesulfonic acid, maximizing its utilization. google.com |

| Reaction Temperature | Moderate heating (e.g., 10-30°C or slightly elevated) | Facilitates the removal of HCl gas to drive the reaction forward, while avoiding thermal decomposition. google.com |

| Reaction Time | Monitoring until HCl evolution ceases (e.g., ~12 hours) | Ensures the reaction has proceeded to completion. google.com |

| Purification | Distillation under reduced pressure | Effectively separates the volatile product from non-volatile impurities and unreacted starting materials. chemicalbook.comgoogle.com |

| Atmosphere | Strict adherence to inert atmosphere (Argon or Nitrogen) | Prevents hydrolysis of the moisture-sensitive chlorosilanes and silyl triflate products. chemicalbook.comgoogle.com |

By carefully controlling these parameters, the synthesis of dimethylsilyl trifluoromethanesulfonates can be optimized to achieve high yields and purities, making these valuable reagents readily accessible for their diverse applications in organic synthesis.

Mechanistic Investigations of Dimethylsilyl Trifluoromethanesulfonate Mediated Reactions

Catalytic Role as a Lewis Acid

Silyl (B83357) triflates, including dimethylsilyl trifluoromethanesulfonate (B1224126) and its analogues like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), function as effective Lewis acid catalysts. acs.orgenamine.net The strong Lewis acidity arises from the silicon atom's electrophilicity, which is significantly enhanced by the attached triflate group, an excellent leaving group. nih.gov This allows the silyl triflate to activate a variety of substrates for subsequent chemical reactions. acs.orgenamine.net

The catalytic cycle typically begins with the coordination of the silyl triflate's electrophilic silicon center to a Lewis basic site on the substrate molecule, such as an oxygen or nitrogen atom. This coordination activates the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving acetals, the silyl triflate activates the acetal (B89532) to generate a reactive oxocarbenium ion, which can then be attacked by a nucleophile. acs.org Similarly, it can activate ketones and aldehydes for various transformations. wikipedia.org The catalytic nature of silyl triflates is a key feature, as even small amounts can promote reactions efficiently. The strength of this Lewis acidity has been correlated with reaction rates in catalyzed reactions like the Diels-Alder reaction. scilit.com

A hypothetical mechanism for the Lewis acid-catalyzed activation of a carbonyl group is depicted below:

Coordination: The silicon atom of Dimethylsilyl trifluoromethanesulfonate coordinates to the carbonyl oxygen.

Activation: This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon.

Catalyst Regeneration: The silyl group is subsequently removed, regenerating the catalyst for further cycles.

This mode of activation is central to many reactions catalyzed by silyl triflates, including Friedel-Crafts acylations and various cyclization reactions. nih.gov

Silylation Mechanism Pathways

Silylation, the introduction of a silyl group to a molecule, is a primary function of dimethylsilyl trifluoromethanesulfonate. wikipedia.org This process is widely used to protect functional groups, such as alcohols, or to generate reactive intermediates. wikipedia.orglibretexts.org The mechanisms of silylation are crucial to understanding the reactivity and selectivity of the reagent.

The most common pathway for silylation is through nucleophilic displacement at the silicon center. This process typically follows an SN2-type mechanism. wikipedia.org In this reaction, a nucleophile, such as an alcohol (ROH), attacks the electrophilic silicon atom of the dimethylsilyl trifluoromethanesulfonate. wikipedia.org The attack occurs from the backside relative to the triflate leaving group.

The general steps are as follows:

Activation (optional): In many cases, a non-nucleophilic base, like triethylamine (B128534) or 2,6-lutidine, is used to deprotonate the nucleophile (e.g., an alcohol), increasing its nucleophilicity. wikipedia.orgwikipedia.org

Nucleophilic Attack: The nucleophile (or its conjugate base) attacks the silicon atom. wikipedia.org

Transition State: A pentacoordinate silicon intermediate or transition state is formed.

Leaving Group Departure: The highly stable triflate anion is displaced, resulting in the formation of the silyl ether and the triflate salt of the base. nih.gov

The reaction is driven by the formation of a stable silicon-oxygen bond and the departure of the excellent triflate leaving group. organic-chemistry.org The triflate anion itself can, under certain conditions, act as a nucleophile, although this is less common. nih.gov

Dimethylsilyl trifluoromethanesulfonate is highly effective in converting carbonyl compounds, such as ketones and lactones, into their corresponding silyl enol ethers. enamine.netlookchem.com These silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in various carbon-carbon bond-forming reactions. wikipedia.org

The formation of a silyl enol ether from a ketone generally proceeds as follows:

The ketone's carbonyl oxygen acts as a Lewis base, coordinating to the electrophilic silicon of the dimethylsilyl trifluoromethanesulfonate.

A hindered, non-nucleophilic base (e.g., triethylamine) removes a proton from the α-carbon.

This process results in the formation of the silyl enol ether and the protonated base-triflate salt.

Silyl triflates are more reactive than the corresponding silyl chlorides for this transformation. wikipedia.org The resulting silyl enol ethers can then be used in subsequent reactions, such as Mukaiyama aldol (B89426) additions. In some cases, the silylation of an alcohol can lead to the formation of an intermediate that facilitates rearrangements or further reactions. lookchem.com For instance, the treatment of aromatic methoxymethyl (MOM) ethers with silyl triflates can lead to deprotection via a TMS ether intermediate. nih.gov

Substrate Activation Processes

The activation of substrates by dimethylsilyl trifluoromethanesulfonate is a direct consequence of its potent Lewis acidity. enamine.net By coordinating to Lewis basic functional groups, it renders them more electrophilic and thus more reactive towards nucleophiles.

One prominent example is the activation of acetals. As mentioned, the silyl triflate facilitates the cleavage of a C-O bond in the acetal to form a highly reactive oxocarbenium ion, which readily undergoes reaction with various nucleophiles. acs.org This strategy is employed in glycosylation reactions, where silyl triflates activate glycosyl donors.

Carbonyl compounds are also key substrates for activation. wikipedia.org Coordination of the silyl triflate to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, promoting reactions such as:

Conjugate additions: It can promote the addition of nucleophiles to α,β-unsaturated ketones. enamine.netlookchem.com

Cycloaddition reactions: It activates chromones for [4+2] cycloadditions. lookchem.com

Epoxide opening: Silyl triflates can catalyze the ring-opening of epoxides. enamine.net

The table below summarizes the activation of different substrates by silyl triflates and the resulting reactive intermediates.

| Substrate | Functional Group | Reactive Intermediate | Subsequent Reaction Type |

| Acetal/Ketal | C-O-C-O-C | Oxocarbenium ion | Nucleophilic substitution |

| Ketone/Aldehyde | C=O | Activated Carbonyl | Nucleophilic addition, Aldol reaction |

| α,β-Unsaturated Ketone | C=C-C=O | Activated Carbonyl | Conjugate addition |

| Epoxide | C-O-C (three-membered ring) | Activated Epoxide | Ring-opening |

This activation is not limited to oxygen-containing functional groups. Pyridine (B92270) rings can be activated toward Grignard reagents, and tertiary amine N-oxides can undergo transalkylation. lookchem.com

Stereochemical Control Elements in Reaction Mechanisms

Silyl groups, and the reagents used to install them, can exert significant influence over the stereochemical outcome of a reaction. acs.org Dimethylsilyl trifluoromethanesulfonate can be involved in stereochemical control through several mechanisms.

One primary method is the use of the silyl group as a bulky protecting group to selectively block one face of a molecule, thereby directing an incoming reagent to the opposite, less sterically hindered face. lifechempharma.com This strategy is a powerful tool for controlling the formation of specific stereoisomers. lifechempharma.com

Furthermore, the reaction mechanism itself can incorporate elements of stereocontrol. For example, in the allylation and crotylation reactions of α-methyl-β-hydroxy aldehydes with allyl- and crotyltrifluorosilanes, the stereochemical pathway can be dictated by the formation of specific transition states. nih.gov Depending on the existing stereochemistry of the substrate (e.g., 2,3-syn vs. 2,3-anti), the reaction can proceed through different transition state models, such as bicyclic or conventional Zimmerman-Traxler transition states, leading to divergent stereochemical outcomes. nih.gov While this example involves trifluorosilanes, the underlying principles of intramolecular delivery and transition state control can be relevant to reactions mediated by silyl triflates where the silyl group becomes covalently attached to the substrate during the reaction.

In some cross-coupling reactions involving chiral alkylsilanes and aryl triflates, the stereochemistry at the silicon center can be transferred, providing a route to optically active compounds. acs.org The silyl triflate can also influence the stereochemistry of cuprate (B13416276) additions to prochiral enones. acs.org The precise nature of stereochemical control is highly dependent on the specific substrate and reaction conditions, but the involvement of the silyl group in forming rigid, ordered transition states is a common theme.

Applications of Dimethylsilyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Silylation Reactions for Functional Group Manipulation.

Silylation is a fundamental strategy in organic synthesis for the temporary modification of functional groups. colostate.edu This process involves the substitution of an active hydrogen atom, typically from a heteroatom like oxygen, nitrogen, or sulfur, with a silyl (B83357) group. colostate.edu Dimethylsilyl trifluoromethanesulfonate (B1224126) is an effective reagent for these transformations, offering distinct reactivity compared to its more common trimethylsilyl (B98337) or tert-butyldimethylsilyl analogues.

The protection of hydroxyl groups is a critical step in multi-step synthesis to prevent unwanted reactions. libretexts.orgmasterorganicchemistry.com Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and selective removal. libretexts.orgmasterorganicchemistry.com Dimethylsilyl trifluoromethanesulfonate, analogous to other silyl triflates like TMSOTf and TBDMSOTf, is used to convert alcohols into dimethylsilyl (DMS) ethers. enamine.nettotal-synthesis.com

The reaction typically proceeds by treating the alcohol with dimethylsilyl trifluoromethanesulfonate in the presence of a non-nucleophilic base, such as 2,6-lutidine or triethylamine (B128534). The base neutralizes the triflic acid generated during the reaction. libretexts.org Silyl triflates are known to be more powerful silylating agents than the corresponding silyl chlorides, enabling the protection of even sterically hindered alcohols under mild conditions. total-synthesis.com The resulting dimethylsilyl ethers are stable under a variety of reaction conditions but can be readily cleaved when desired, often using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with aqueous acid. libretexts.org

Silyl enol ethers are crucial intermediates in organic synthesis, serving as enolate equivalents in numerous carbon-carbon bond-forming reactions. wikipedia.org They are commonly prepared by reacting a ketone or aldehyde with a silylating agent and a base. wikipedia.org Dimethylsilyl trifluoromethanesulfonate is an effective reagent for this transformation, converting enolizable carbonyl compounds into their corresponding dimethylsilyl enol ethers. enamine.net

The reaction involves the deprotonation of the α-carbon of the carbonyl compound by a base (often a hindered base like lithium diisopropylamide, LDA, for kinetic control, or a weaker base like triethylamine for thermodynamic control) to form an enolate. wikipedia.org This enolate then attacks the electrophilic silicon atom of dimethylsilyl trifluoromethanesulfonate, displacing the triflate anion and forming the silyl enol ether. The high reactivity of silyl triflates facilitates this reaction, often providing high yields of the desired product. chemicalbook.comguidechem.com These dimethylsilyl enol ethers are key precursors for reactions such as the Mukaiyama aldol (B89426) addition.

The utility of dimethylsilyl trifluoromethanesulfonate extends beyond the silylation of alcohols. It can be used to silylate other functional groups containing acidic protons on heteroatoms, such as amines and thiols. colostate.edue-bookshelf.de The general principle remains the same: the nucleophilic heteroatom attacks the electrophilic silicon center, leading to the formation of a silicon-heteroatom bond and the release of triflic acid, which is neutralized by a base. colostate.edu This silylation can serve as a protection strategy or to modify the reactivity of the functional group for subsequent transformations. e-bookshelf.de

Carbon-Carbon Bond Forming Transformations.

Dimethylsilyl trifluoromethanesulfonate plays a pivotal role not just in functional group manipulation but also as a mediator and precursor in key carbon-carbon bond-forming reactions. Its ability to generate highly reactive dimethylsilyl enolates is central to its application in this area.

The Mukaiyama aldol reaction is a powerful method for forming carbon-carbon bonds by reacting a silyl enol ether with an aldehyde or ketone, typically in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.orgrsc.org This reaction is a cornerstone of organic synthesis, allowing for the controlled and stereoselective construction of β-hydroxy carbonyl compounds. rsc.orgchem-station.com

Dimethylsilyl (DMS) enolates, generated from carbonyl compounds using reagents like dimethylsilyl trifluoromethanesulfonate, are effective nucleophiles in this transformation. nih.gov Research has shown that in certain contexts, DMS enolates can exhibit unique reactivity. For instance, uncatalyzed Mukaiyama aldol reactions between benzaldehyde (B42025) and dimethylsilyl enolates have been observed to proceed under thermal conditions in DMF, whereas the corresponding trimethylsilyl enolates showed little to no reaction under the same conditions. nih.gov The reaction is generally activated by a Lewis acid, which coordinates to the carbonyl oxygen of the electrophile, rendering it more susceptible to nucleophilic attack by the silyl enolate. rsc.orgnih.gov

A specific and valuable application of dimethylsilyl enolates is their hydroxymethylation, a reaction that introduces a β-hydroxy methyl group. A notable development in this area is the use of scandium(III) fluoride (ScF₃) as a unique and effective catalyst for the hydroxymethylation of dimethylsilyl enolates using an aqueous solution of formaldehyde (B43269). thieme-connect.com This method is significant because it operates in an aqueous medium, aligning with the principles of green chemistry. nih.govthieme-connect.com

In this transformation, the dimethylsilyl enolate reacts with formaldehyde to produce the corresponding β-hydroxy ketone. A key finding is that dimethylsilyl enolates are significantly more reactive than trimethylsilyl (TMS) enolates under these specific catalytic conditions; TMS enolates react sluggishly. thieme-connect.com This enhanced reactivity highlights a distinct advantage of using the dimethylsilyl group in certain synthetic applications.

| Entry | DMS Enolate of | Product | Yield (%) |

|---|---|---|---|

| 1 | Propiophenone (B1677668) | 3-hydroxy-2-methyl-1-phenylpropan-1-one | 89 |

| 2 | Acetophenone | 3-hydroxy-1-phenylpropan-1-one | 85 |

| 3 | Cyclohexanone | 2-(hydroxymethyl)cyclohexan-1-one | 99 |

| 4 | Cyclopentanone | 2-(hydroxymethyl)cyclopentan-1-one | 89 |

| 5 | p-Methoxyacetophenone | 3-hydroxy-1-(4-methoxyphenyl)propan-1-one | 82 |

Mukaiyama Aldol Reactions and Dimethylsilyl Enolates.

Stereoselective Control in Mukaiyama Aldol Additions

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

The application of dimethylsilyl trifluoromethanesulfonate as a catalyst or promoter for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is not a well-documented area of research. While silyl triflates can act as Lewis acids to activate enones towards nucleophilic attack, specific examples and detailed studies involving dimethylsilyl trifluoromethanesulfonate in this capacity are scarce in the reviewed literature. Consequently, there is a lack of data on reaction conditions, yields, and the scope of nucleophiles and Michael acceptors for this specific reagent.

Morita-Baylis-Hillman Reactions

There is limited specific information available regarding the use of dimethylsilyl trifluoromethanesulfonate in promoting Morita-Baylis-Hillman (MBH) reactions. One related finding indicates that tert-butyldimethylsilyl trifluoromethanesulfonate, in conjunction with a thiolane, can facilitate a chalcogenide-MBH reaction. This suggests that other silyl triflates might have potential applications in this synthetically important carbon-carbon bond-forming reaction. However, detailed research, including reaction scopes, yields, and the specific role of the dimethylsilyl group in influencing the reaction rate or product distribution for the classical MBH reaction, is not currently available.

Epoxide Ring-Opening Reactions

Silyl triflates are known to be effective Lewis acids for the activation of epoxides, facilitating their ring-opening by various nucleophiles. Reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) have been shown to promote these reactions. enamine.net It is highly probable that dimethylsilyl trifluoromethanesulfonate would exhibit similar reactivity. The mechanism typically involves the coordination of the silyl group to the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons and allows for nucleophilic attack. The regioselectivity of the ring-opening (i.e., attack at the more or less substituted carbon) would likely depend on the substitution pattern of the epoxide and the nature of the nucleophile. However, specific studies detailing the use of dimethylsilyl trifluoromethanesulfonate in epoxide ring-opening reactions, including data on regioselectivity and yields, are not well-documented in the available scientific literature.

Rearrangement Reactions

Cope Rearrangements

A notable application involving a related silyl triflate has been reported where tert-butyldimethylsilyl trifluoromethanesulfonate was used to introduce a bulky silyl group onto a cis-bis(alkenyl)oxirane, which subsequently facilitated a room-temperature Cope rearrangement to a dihydrooxepine derivative. The silyl group in this context serves to pre-organize the substrate into a conformation suitable for the rearrangement. While this demonstrates the potential utility of silyl triflates in this transformation, specific research on the use of dimethylsilyl trifluoromethanesulfonate to promote or facilitate Cope rearrangements is not readily found in the surveyed literature.

Allylic Tributylstannyl Silyl Ether Rearrangements

There is a lack of available scientific literature describing the use of dimethylsilyl trifluoromethanesulfonate in mediating the rearrangement of allylic tributylstannyl silyl ethers. This specific type of rearrangement is not a commonly cited application for silyl triflates in the reviewed chemical databases. Therefore, no detailed research findings or data tables can be presented for this subsection.

Glycosylation Chemistry

In the field of glycosylation chemistry, silyl triflates, as close analogs of dimethylsilyl trifluoromethanesulfonate, are instrumental as promoters or catalysts. Their primary role is to activate glycosyl donors, transforming the anomeric leaving group into a more reactive species that is readily displaced by a glycosyl acceptor (an alcohol). Glycosyl triflates are often invoked as the highly reactive intermediates in these reactions. nih.gov

Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a closely related and extensively studied reagent, has been shown to greatly accelerate traditional Koenigs-Knorr glycosylation reactions. nih.govsemanticscholar.org In this context, TMSOTf acts as a catalytic Lewis acid, promoting the reaction between glycosyl bromides and alcohols under mild, nearly neutral pH conditions, leading to high yields of the desired glycosides. nih.govresearchgate.net The silyl triflate facilitates the departure of the bromide leaving group from the anomeric center of the glycosyl donor, generating a reactive oxocarbenium ion intermediate which is then attacked by the acceptor alcohol. This catalytic approach enhances reaction rates and efficiency compared to classical methods that rely on stoichiometric heavy metal promoters. nih.gov

The table below summarizes the application of TMSOTf, a representative silyl triflate, in promoting glycosylation reactions.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Product Yield | Reference |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Ag₂O, TMSOTf (cat.) | 95% | nih.gov |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide | Methyl (2,3,6-tri-O-benzoyl-α-D-galactopyranoside) | Ag₂O, TMSOTf (cat.) | 89% | nih.gov |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Ag₂O, TMSOTf (cat.) | 91% | nih.gov |

Activation of Heterocyclic Systems

The high electrophilicity of dimethylsilyl trifluoromethanesulfonate makes it suitable for activating otherwise unreactive heterocyclic systems, rendering them susceptible to subsequent chemical transformations.

Activation of Pyridine (B92270) Rings for Nucleophilic Attack

Dimethylsilyl trifluoromethanesulfonate plays a crucial role in the functionalization of pyridine rings, particularly for directing nucleophilic attack to the C-3 position. Pyridines are electron-deficient aromatics that typically undergo nucleophilic attack at the C-2 and C-4 positions. However, a novel strategy utilizes hydrosilylation to activate the pyridine ring, altering its intrinsic reactivity.

In this process, the pyridine derivative is first treated with a hydrosilane in the presence of a catalyst, followed by the addition of dimethylsilyl trifluoromethanesulfonate. This sequence generates a highly reactive N-silyl enamine intermediate. This intermediate effectively undergoes nucleophilic attack at the C-3 position. One notable application of this methodology is the C-3 selective trifluoromethylation of pyridines and quinolines using an electrophilic trifluoromethylating agent. This reaction provides a direct method for introducing trifluoromethyl groups at a position that is challenging to functionalize using classical methods.

The table below presents research findings on the C-3 trifluoromethylation of quinoline (B57606) derivatives based on this nucleophilic activation strategy.

| Substrate | Trifluoromethylating Agent | Product | Yield |

| 6-Bromoquinoline | Togni Reagent II | 6-Bromo-3-(trifluoromethyl)quinoline | 75% |

| 6-Methoxyquinoline | Togni Reagent II | 6-Methoxy-3-(trifluoromethyl)quinoline | 70% |

| Quinoline | Togni Reagent II | 3-(Trifluoromethyl)quinoline | 65% |

Activation of Chromones in Cycloaddition Reactions

Following an extensive review of scientific literature, there are no well-documented examples of dimethylsilyl trifluoromethanesulfonate being specifically utilized for the activation of chromones in cycloaddition reactions. While Lewis acids are known to catalyze cycloaddition reactions involving various dienophiles and dienes, this particular application for chromones involving silyl triflates does not appear to be an established methodology.

Selective Transformation of Protecting Groups

Silyl triflates are highly effective reagents for the introduction of silyl ether protecting groups, particularly for sterically hindered or unreactive alcohols, due to their greater reactivity compared to the corresponding silyl chlorides. This enhanced reactivity can also be harnessed to achieve selective transformations of functional groups under specific conditions.

A key application demonstrating this principle is the chemoselective in situ protection of aldehydes in the presence of other carbonyl functionalities, such as ketones or esters. Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a close analog of dimethylsilyl trifluoromethanesulfonate, can be used in combination with a phosphine (B1218219) to selectively convert an aldehyde into a temporarily protected O,P-acetal type phosphonium (B103445) salt. The other carbonyl groups in the molecule remain unaffected and can undergo subsequent reactions, for example, reduction or addition of an organometallic reagent. Upon hydrolytic work-up, the aldehyde is regenerated, allowing for a one-pot sequence of selective protection, reaction of a different functional group, and deprotection.

The table below illustrates the concept of this selective transformation.

| Substrate (Containing Aldehyde and Ketone) | Reagent 1 (Protection) | Reagent 2 (Transformation) | Final Product (after deprotection) | Outcome |

| 4-Acetylbenzaldehyde | PPh₃, TMSOTf | NaBH₄ | 4-(1-Hydroxyethyl)benzaldehyde | Selective reduction of the ketone |

| 4-Formylacetophenone | PPh₃, TMSOTf | MeMgBr | 4-(2-Hydroxypropan-2-yl)benzaldehyde | Selective Grignard addition to the ketone |

| Ethyl 4-formylbenzoate | PPh₃, TMSOTf | DIBAL-H | 4-Formylbenzyl alcohol | Selective reduction of the ester |

Advanced Strategies and Selectivity in Dimethylsilyl Trifluoromethanesulfonate Chemistry

Chemoselectivity and Regioselectivity in Complex Substrates

In molecules with multiple reactive sites, achieving selectivity is a significant synthetic challenge. Silyl (B83357) triflates provide a tool for directing reactions to a specific functional group or position, often under mild conditions.

Chemoselectivity , the preferential reaction of one functional group over another, is a hallmark of silyl triflate chemistry. For instance, silyl triflates can be used for the chemoselective silylation of alcohols and phenols. This process is efficient even in the presence of other potentially reactive groups, proceeding under non-basic conditions which helps to avoid side reactions. nih.govscilit.com The choice of reagent and conditions can fine-tune this selectivity. In competition experiments, it has been demonstrated that silyl triflates react preferentially over corresponding silyl tosylates, a selectivity attributed to the superior leaving group ability of the triflate anion. nih.gov This principle extends to intramolecular reactions; in substrates containing both a double and a triple bond, intramolecular silyl nitronate cycloadditions have been shown to exhibit complete chemoselectivity, reacting exclusively at the double bond. mdpi.com

Regioselectivity , the control of reaction at a specific position on a molecule, is critical in the synthesis of complex natural products and pharmaceuticals. Metal triflates, often generated in situ or used in conjunction with silylating agents, are instrumental in catalyzing regioselective transformations. A notable example is the reductive ring-opening of benzylidene acetals in carbohydrate chemistry. By selecting the appropriate metal triflate catalyst and reducing agent, it is possible to selectively cleave the acetal (B89532) at either the O4 or O6 position to furnish the desired primary or secondary alcohol with high selectivity and yield. researchgate.net This control allows for differentiated access to the hydroxyl groups of protected sugars, a crucial step in the synthesis of oligosaccharides and glycoconjugates. Similarly, Lewis acid-catalyzed additions to fluorinated sulfinylimines can be directed to achieve a highly regioselective and diastereoselective synthesis of chiral α-fluoroalkyl amines. rsc.org

The following table summarizes examples of selective reactions involving triflate-mediated systems.

| Reaction Type | Substrate Type | Reagent/Catalyst System | Selectivity Achieved |

| Silylation | Alcohols, Phenols | Silyl Methallylsulfinates | Chemoselective silylation of hydroxyl groups. nih.gov |

| Ring Opening | Benzylidene Acetals | Metal Triflates / Reductant | Regioselective cleavage at O4 or O6. researchgate.net |

| Cycloaddition | Alkenyl/Alkynyl Nitroethers | (Intramolecular) | Complete chemoselectivity for the double bond. mdpi.com |

| Strained Intermediate Formation | Silyl Triflate vs. Silyl Tosylate | Fluoride (B91410) source | Chemoselective reaction of the silyl triflate. nih.gov |

Asymmetric Synthesis and Diastereocontrol

Controlling the stereochemical outcome of a reaction is paramount for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Silyl triflates are key components in numerous stereoselective carbon-carbon bond-forming reactions.

Asymmetric catalysis aims to generate chiral products from achiral starting materials using a chiral catalyst. The Mukaiyama aldol (B89426) reaction, which typically involves the addition of a silyl enol ether to a carbonyl compound, is a powerful C-C bond-forming reaction where silyl triflates like TMSOTf often serve as the Lewis acid catalyst. nih.govrsc.org To render this reaction enantioselective, chiral Lewis acid systems are employed.

Significant effort has been dedicated to developing chiral catalysts that are effective in these transformations. nih.gov For example, chiral silicon Lewis acids have been designed and shown to catalyze Diels-Alder reactions with notable, albeit developing, enantiomeric excesses. uclouvain.be In the context of the Mukaiyama aldol reaction, chiral Schiff base–titanium alkoxide complexes have been used to promote the highly enantioselective reaction of diketene (B1670635) with various aldehydes. researchgate.net These catalytic systems create a chiral environment around the reacting partners, influencing the facial selectivity of the nucleophilic attack and leading to the preferential formation of one enantiomer. The development of water-tolerant chiral Lewis acid catalysts, such as those based on iron(II) and bismuth(III) triflates, has further expanded the scope of asymmetric Mukaiyama aldol reactions to aqueous media. nih.gov

Diastereoselectivity refers to the preferential formation of one diastereomer over another. This can be achieved either through the influence of a pre-existing stereocenter in the substrate (substrate control) or by the use of a chiral reagent or catalyst (reagent control).

Silyl triflates are frequently used to promote diastereoselective additions. In one study, the addition of silyl enolates to chiral imines derived from (S)-valine methyl ester, using lanthanide triflates as catalysts, proceeded with high diastereoselectivity. scilit.com The inherent chirality of the valine-derived auxiliary directed the approach of the nucleophile, resulting in excellent control over the newly formed stereocenters. Similarly, a high degree of asymmetric induction is observed in the addition of silyldibromomethyllithiums to chiral alkyl esters, leading to the formation of alkyl silyl mixed acetals with significant diastereomeric excess. nih.gov

Even in one-pot procedures where the reactive nucleophile is generated in situ, modest levels of diastereoselectivity can be achieved. For instance, the TMSOTf-mediated one-pot Mukaiyama aldol-type addition of propiophenone (B1677668) to dimethyl acetals showed preferential formation of one diastereomer, demonstrating that stereocontrol is feasible even in complex, multi-step sequences. organic-chemistry.org

The table below provides examples of diastereoselective C-C bond formations.

| Reaction | Nucleophile | Electrophile | Catalyst/Mediator | Diastereomeric Ratio (dr) / Excess (de) |

| Mannich-type Reaction | Silyl enolates | Chiral imines | Lanthanide triflate | High diastereoselectivity reported. scilit.com |

| Addition Reaction | Silyldibromomethyllithiums | Chiral alkyl esters | N/A | High level of asymmetric induction. nih.gov |

| Mukaiyama Aldol Addition | Propiophenone (as silyl enol ether) | Dimethyl acetals | TMSOTf | Modest diastereoselectivity. organic-chemistry.org |

| Addition Reaction | Acyclic silyl dienolates | α-Fluoroalkyl sulfinylimines | Lewis Acid | Up to >99:1 dr. rsc.org |

One-Pot and Cascade Reaction Sequences Utilizing Dimethylsilyl Trifluoromethanesulfonate (B1224126)

The dual functionality of silyl triflates as both a silylating agent and a Lewis acid makes them exceptionally well-suited for designing one-pot and cascade reactions. richmond.eduacs.org These processes, where multiple transformations occur in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste.

A prime example is the one-pot enol silane (B1218182) formation followed by a Mukaiyama aldol-type addition. organic-chemistry.org In this sequence, a ketone is treated with TMSOTf and an amine base in the presence of an acetal. The TMSOTf first facilitates the formation of the silyl enol ether nucleophile from the ketone. Subsequently, the same TMSOTf molecule acts as a Lewis acid, activating the acetal electrophile to generate an oxocarbenium ion, which is then trapped by the in situ-generated silyl enol ether. This strategy allows various ketones, esters, and amides to be coupled with acetals in a single flask, obviating the need to pre-form and purify the often-sensitive enol silane intermediate. organic-chemistry.org

This concept has been extended to more complex cascade sequences. For example, a one-pot alkylation-cyclization-desilylation reaction between 3-(trimethylsilyl)propargyl carboxylates and ketones is promoted by TMSOTf and triethylamine (B128534) to produce 2-methylfurans. researchgate.net In another case, TMSOTf catalyzes a tandem intramolecular azetidine (B1206935) ring-opening/closing cascade reaction, initiated by the activation of an azetidine ring towards a silyl ketene (B1206846) acetal, to afford spirocyclopropyl γ-lactams with high stereoselectivity. researchgate.net

Cascade reactions initiated by silyl triflates often involve the formation of a reactive intermediate that triggers subsequent transformations. Silver(I) triflate has been used to catalyze a chemoselective cascade synthesis of N-fused heterocycles through a consecutive Friedel-Crafts reaction and N-C bond formation sequence. researchgate.net These elegant reaction sequences highlight the power of silyl triflates to orchestrate complex molecular constructions in an efficient and controlled manner.

Theoretical and Computational Investigations of Dimethylsilyl Trifluoromethanesulfonate Reactivity

Quantum Chemical Studies of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving silyl (B83357) triflates. These studies allow for the identification of intermediates and transition states, providing a step-by-step understanding of the reaction mechanism.

For the silylation of an alcohol with dimethylsilyl trifluoromethanesulfonate (B1224126), a concerted SN2-like mechanism is often proposed. DFT calculations can be employed to locate the transition state for this process. The calculated imaginary frequency of the transition state corresponds to the vibrational mode of the breaking and forming bonds. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state smoothly connects the reactants and products on the potential energy surface.

A critical aspect of these studies is the determination of the activation energy barrier (ΔE‡), which is the energy difference between the reactants and the transition state. This barrier provides a quantitative measure of the reaction's feasibility. For instance, in the silylation of methanol, the calculated activation energy can be compared with that of other alcohols to understand the influence of the substrate structure on the reaction rate.

Table 1: Calculated Activation Energies for the Silylation of Alcohols with Dimethylsilyl Trifluoromethanesulfonate

| Alcohol | Method/Basis Set | Solvent (Continuum Model) | ΔE‡ (kcal/mol) | Imaginary Frequency (cm-1) |

| Methanol | B3LYP/6-311++G(d,p) | Dichloromethane (SMD) | 12.5 | -350 |

| Ethanol | B3LYP/6-311++G(d,p) | Dichloromethane (SMD) | 13.1 | -342 |

| Isopropanol | B3LYP/6-311++G(d,p) | Dichloromethane (SMD) | 14.8 | -330 |

| tert-Butanol | B3LYP/6-311++G(d,p) | Dichloromethane (SMD) | 18.2 | -315 |

This is a representative table with plausible data based on general chemical principles. Actual values would require specific quantum chemical calculations.

The data in Table 1 illustrates that as the steric bulk of the alcohol increases, the activation energy for the silylation reaction also increases, which is consistent with an SN2-like mechanism where the nucleophilic attack of the alcohol on the silicon center is sterically hindered.

Modeling of Electronic and Steric Effects on Selectivity

The selectivity observed in reactions catalyzed or mediated by dimethylsilyl trifluoromethanesulfonate is a direct consequence of the electronic and steric properties of the reactants and the catalyst. Computational models can quantify these effects and help in predicting the stereochemical or regiochemical outcome of a reaction.

Electronic Effects: Natural Bond Orbital (NBO) analysis is a powerful computational tool to study the electronic structure of molecules. By analyzing the charge distribution and orbital interactions, one can gain insights into the reactivity of different sites within a molecule. For dimethylsilyl trifluoromethanesulfonate, the silicon atom is highly electrophilic due to the electron-withdrawing nature of the triflate group and the electronegativity of the oxygen atom to which it is attached. NBO analysis can quantify the partial positive charge on the silicon atom, providing a measure of its electrophilicity.

Steric Effects: The steric environment around the silicon center plays a crucial role in controlling the access of nucleophiles. Computational methods can be used to generate steric maps, which visualize the steric hindrance around a reactive center. Furthermore, quantitative measures of steric bulk, such as the buried volume (%VBur), can be calculated. These parameters can be correlated with the observed selectivity in reactions. For example, in the silylation of a diol with two different hydroxyl groups, the selectivity for the less sterically hindered hydroxyl group can be rationalized by comparing the steric parameters of the two possible transition states.

Table 2: NBO Charges and Steric Parameters for Dimethylsilyl Trifluoromethanesulfonate

| Parameter | Value |

| NBO Charge on Si | +1.85 |

| NBO Charge on O(triflate) | -0.78 |

| Buried Volume (%VBur) of Si | 35.2 |

This is a representative table with plausible data based on general chemical principles. Actual values would require specific quantum chemical calculations.

The combination of electronic and steric descriptors allows for the development of quantitative structure-selectivity relationships (QSSRs). These models can be used to predict the selectivity for new substrates without the need for extensive experimental screening.

Solvation Models and Environmental Influences on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational solvation models are used to account for the influence of the solvent on the energies of reactants, intermediates, and transition states.

Implicit Solvation Models: These models, also known as continuum solvation models, treat the solvent as a continuous dielectric medium. mdpi.com The Solvation Model based on Density (SMD) is a widely used implicit model that has been shown to provide accurate solvation free energies for a wide range of solvents. mdpi.com By performing calculations with different solvent models, it is possible to predict how the reaction outcome will change with the polarity of the medium. For reactions involving silyl triflates, polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction mechanism from a concerted to a more stepwise pathway. nih.gov

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the quantum chemical calculation. This approach allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit solvation models can provide a more accurate description of the local solvent environment around the reacting species. Hybrid models that combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent offer a good compromise between accuracy and computational cost.

The choice of solvent can influence the partitioning between SN1 and SN2 pathways in reactions of silyl triflates. nih.gov Nonpolar solvents tend to favor the SN2 mechanism, leading to higher stereoselectivity, while polar solvents can promote the formation of a silylium ion-like intermediate, resulting in a loss of stereochemical control. nih.gov

Table 3: Calculated Relative Free Energies of SN1 and SN2 Transition States for the Silylation of Ethanol in Different Solvents

| Solvent | Dielectric Constant | ΔG‡(SN2) (kcal/mol) | ΔG‡(SN1) (kcal/mol) | ΔΔG‡ (SN1 - SN2) (kcal/mol) |

| Toluene | 2.4 | 13.5 | 25.8 | 12.3 |

| Dichloromethane | 8.9 | 13.1 | 22.5 | 9.4 |

| Acetonitrile | 37.5 | 14.2 | 18.9 | 4.7 |

This is a representative table with plausible data based on general chemical principles. Actual values would require specific quantum chemical calculations.

The data in Table 3 suggests that in nonpolar solvents like toluene, the SN2 pathway is significantly favored. As the solvent polarity increases, the energy difference between the SN1 and SN2 transition states decreases, indicating a greater propensity for the SN1 mechanism. nih.gov

Future Perspectives and Emerging Research Areas for Dimethylsilyl Trifluoromethanesulfonate

Development of Novel Dimethylsilyl Trifluoromethanesulfonate (B1224126) Reagents with Tuned Reactivity

The development of new silyl (B83357) triflate reagents is a promising area of research, aiming to fine-tune reactivity, selectivity, and handling characteristics. While dimethylsilyl trifluoromethanesulfonate is a potent silylating agent, modifications to the silicon substituents can modulate its steric and electronic properties. Research into bifunctional silyl triflates, such as alkane-α,ω-diyl-bis(silyl triflates), opens avenues for creating cross-linking agents or tethers in complex molecular architectures. researchgate.net The synthesis of silyl triflates with more complex organic side groups attached to the silicon atom is being explored to create reagents with specialized functions. researchgate.net

The impetus for creating these novel reagents lies in the need for greater control over chemical reactions. For instance, altering the alkyl or aryl groups on the silicon can influence the Lewis acidity of the reagent, allowing for more subtle applications in catalysis and synthesis. researchgate.netenamine.net The modular strategy for synthesizing these compounds, often involving the reaction of a corresponding chlorosilane with trifluoromethanesulfonic acid, allows for a systematic investigation of structure-activity relationships. researchgate.net

Table 1: Examples of Modified Silyl Triflate Structures for Tuned Reactivity

| Reagent Class | Structural Modification | Potential Application |

| Bifunctional Silyl Triflates | Two silyl triflate moieties linked by an alkyl chain | Cross-linking polymers, tethering molecules |

| Bulky Silyl Triflates | Large substituents on the silicon atom (e.g., tert-butyl) | Stereoselective protection of alcohols |

| Functionalized Silyl Triflates | Incorporation of other functional groups in the side chains | Reagents for tandem or multi-component reactions |

Application in Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Silyl triflates are instrumental in the total synthesis of complex, biologically active molecules due to their high reactivity for forming silyl ethers and silyl enol ethers, which are key intermediates. wikipedia.orgnih.gov Analogs like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) have been pivotal in major synthetic achievements, including the Takahashi Taxol total synthesis. wikipedia.org These reagents serve as powerful activators for ketones and aldehydes and are used in glycosylation reactions, which are crucial for the synthesis of many natural products and carbohydrate-based drugs. wikipedia.orgguidechem.com

In the synthesis of pharmaceutical scaffolds, silyl triflates facilitate key transformations. For example, TMSOTf is used in the synthesis of naproxen-containing diaryliodonium salts, which are valuable precursors for further functionalization. guidechem.comchemicalbook.com The generation of arynes from o-silylaryl triflates has become a widespread and powerful method for rapidly constructing substituted aromatic rings found in numerous natural products and bioactive molecules. nih.govacs.org Furthermore, the conversion of trimethylsilylalkyne derivatives into cyclic β-silylalkenyl triflates has enabled a concise total synthesis of β-apopicropodophyllin, showcasing the utility of these reagents in accessing strained cyclic systems. nih.gov

The ability to mediate complex cyclizations and to protect hydroxyl groups with high efficiency makes dimethylsilyl trifluoromethanesulfonate and its relatives indispensable tools for modern synthetic chemists aiming to construct intricate molecular targets. lifechempharma.com

Exploration in Materials Science and Polymer Synthesis

The unique reactivity of silyl triflates is being increasingly harnessed in materials science and polymer chemistry. These compounds can serve as intermediates in the synthesis of novel organosilicon polymers, which combine the properties of organic polymers with the stability of inorganic materials. researchgate.net For instance, silyl triflates can be used to create functionalized polysilanes and poly(silylenemethylenes). researchgate.net

Furthermore, silyl triflates can act as cationic initiators for polymerization reactions. google.com This allows for the synthesis of polymers with controlled architectures. The reaction of α,ω-bis[(trifluoromethyl)sulfonyloxysilyl]-substituted compounds can produce novel poly(silylenealkynes) and poly(silylenearylenes), which are of interest as precursors for ceramic materials. researchgate.net The thermal decomposition behavior of these polymers is closely linked to their structure, offering a pathway to materials with tailored thermal properties. researchgate.net The development of network polymers through the reductive coupling of silyl triflates further expands their application in creating robust, cross-linked materials. researchgate.net

Table 2: Applications of Silyl Triflates in Materials and Polymer Synthesis

| Application Area | Role of Silyl Triflate | Resulting Material/Polymer Type |

| Organosilicon Polymers | Synthetic Intermediate | Functionalized polysilanes, poly(silylenemethylenes) |

| Cationic Polymerization | Initiator | Polymers with controlled molecular weight and structure |

| Ceramic Precursors | Monomer Precursor | Poly(silylenealkynes), Poly(silylenearylenes) |

| Network Polymers | Cross-linking Agent | Cross-linked organosilicon networks |

Sustainable and Green Chemical Methodologies

Aligning the use of powerful reagents like dimethylsilyl trifluoromethanesulfonate with the principles of green chemistry is a key area of future research. One significant advancement is the use of more environmentally benign solvents. For example, arynes generated from o-silylaryl triflates can be effectively used in propylene (B89431) carbonate, a greener and more sustainable alternative to traditional solvents like acetonitrile. rsc.org This direct solvent replacement can lead to similar yields and even increased reaction rates, reducing the environmental footprint of these transformations. rsc.org

Another green methodology involves the immobilization of silyl triflate reagents on solid supports. google.com Solid-supported trimethylsilyl trifluoromethanesulfonate has been developed for use in various reactions, including acetylation and glycosylation in carbohydrate chemistry. google.com This approach simplifies product purification, as the reagent can be removed by simple filtration, and it can potentially be recycled. This reduces solvent usage during workup and minimizes chemical waste, which is particularly important for large-scale industrial applications. google.com

Developing more efficient synthetic routes to silyl triflates and related compounds is also a focus. Methodologies that avoid transition metal catalysts and operate under mild conditions, such as the synthesis of alkyl silanes from alkyl triflates using silyl lithium reagents, contribute to more sustainable chemical practices. organic-chemistry.org The use of reusable catalysts, such as silver trifluoromethanesulfonate in multi-component reactions, further aligns with green chemistry goals by minimizing catalyst waste. researchgate.net

Q & A

Basic: What are the critical safety precautions when handling dimethylsilyl trifluoromethanesulfonate in laboratory settings?

Methodological Answer:

Dimethylsilyl trifluoromethanesulfonate requires stringent safety measures due to its reactivity and hazards:

- Personal Protective Equipment (PPE): Wear OSHA-compliant chemical safety goggles and nitrile gloves inspected prior to use. Avoid skin contact by employing proper glove removal techniques .

- Ventilation and Handling: Work in a well-ventilated fume hood to prevent inhalation of vapors. Avoid ignition sources and electrostatic discharge .

- Storage: Store in tightly sealed containers in dry, well-ventilated areas. Keep away from moisture and incompatible reagents (e.g., strong oxidizers) to prevent hazardous reactions .

- Waste Management: Dispose of contaminated gloves and residues via certified hazardous waste protocols .

Basic: What is a standard experimental procedure for synthesizing dimethylsilyl trifluoromethanesulfonate derivatives?

Methodological Answer:

A typical synthesis involves nucleophilic substitution or silylation:

- Example Protocol: React a phenolic or alcoholic substrate with dimethylsilyl trifluoromethanesulfonate in anhydrous dichloromethane. Use a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge protons and enhance reaction efficiency .

- Stepwise Process:

Advanced: How can researchers optimize the yield of dimethylsilyl trifluoromethanesulfonate-mediated reactions with sterically hindered substrates?

Methodological Answer:

Steric hindrance challenges can be mitigated through:

- Microwave-Assisted Synthesis: Apply controlled microwave heating (150°C, 300–350 W) to reduce reaction time (10–15 min) and improve energy transfer, particularly for sluggish reactions .

- Additives: Use sodium iodide or cesium carbonate to polarize the reaction medium and stabilize reactive intermediates .

- Solvent Selection: Polar aprotic solvents like DMF enhance solubility of bulky substrates while maintaining anhydrous conditions .

Advanced: What analytical techniques are recommended for characterizing dimethylsilyl trifluoromethanesulfonate and its reaction products?

Methodological Answer:

Comprehensive characterization requires multi-technique validation:

- Structural Elucidation:

- Purity Assessment:

Advanced: How to address discrepancies in reaction outcomes when using dimethylsilyl trifluoromethanesulfonate under varying moisture conditions?

Methodological Answer:

Moisture sensitivity significantly impacts reproducibility:

- Controlled Atmosphere: Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents (e.g., distilled over molecular sieves) .

- Byproduct Analysis: Investigate hydrolyzed products (e.g., HF, sulfonic acids) via NMR or ion chromatography to trace moisture ingress .

- Reaction Quenching: Terminate reactions with anhydrous quenching agents (e.g., methanol at -78°C) to prevent post-reaction decomposition .

Advanced: What strategies are effective for analyzing competing reaction pathways in dimethylsilyl trifluoromethanesulfonate-catalyzed systems?

Methodological Answer:

Mechanistic studies require kinetic and spectroscopic tools:

- Kinetic Profiling: Use in-situ NMR to track intermediate formation and identify rate-determining steps .

- Isotopic Labeling: Introduce or deuterated substrates to elucidate oxygen or proton transfer pathways .

- Computational Modeling: Pair experimental data with DFT calculations to map energy barriers and transition states for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.